molecular formula C15H12O4 B6396915 3-(3-Formylphenyl)-5-methoxybenzoic acid CAS No. 1261958-76-2

3-(3-Formylphenyl)-5-methoxybenzoic acid

Cat. No.: B6396915
CAS No.: 1261958-76-2
M. Wt: 256.25 g/mol
InChI Key: NDACXMQOPUVCOO-UHFFFAOYSA-N
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Description

3-(3-Formylphenyl)-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 5-position of the benzoic acid ring and a 3-formylphenyl group at the 3-position (Figure 1). The formyl group introduces electron-withdrawing effects, which influence the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name

3-(3-formylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-3-10(5-11)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDACXMQOPUVCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688883
Record name 3'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-76-2
Record name 3'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Formylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-methoxybenzoic acid to introduce a bromine atom at the meta position. This is followed by a formylation reaction using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Formylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

    Reduction: 3-(3-Hydroxymethylphenyl)-5-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Formylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Formylphenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

a. 3-(Difluoromethyl)-5-Methoxybenzoic Acid (CAS 1630678-31-7)

  • Substituents : Difluoromethyl (-CF₂H) replaces the formyl (-CHO) group.
  • Impact : The -CF₂H group is less electron-withdrawing than -CHO, leading to a higher pKa for the carboxylic acid (≈2.8 vs. ≈2.5 for the formyl analog). The difluoromethyl group also enhances lipophilicity (logP ≈1.9 vs. 1.2) .
  • Applications : Used in agrochemicals for its stability under acidic conditions.

b. 3-(3-Carboxyphenyl)-5-Methoxybenzoic Acid (CAS 1261905-12-7)

  • Substituents : Carboxy (-COOH) replaces -CHO.
  • Impact : Dual carboxylic acid groups result in stronger acidity (pKa₁ ≈2.1, pKa₂ ≈4.3) and higher water solubility (≈15 mg/mL vs. 3 mg/mL for the formyl analog). The additional -COOH enables chelation with metal ions .
  • Applications : Explored in coordination polymers for catalysis.

c. 5-Formyl-2-Hydroxy-3-Methoxybenzoic Acid (CAS 3507-08-2)

  • Substituents : Formyl at 5-position and hydroxy at 2-position.
  • Impact : Intramolecular hydrogen bonding between -CHO and -OH stabilizes the structure, reducing reactivity toward nucleophiles. The pKa is lower (≈2.3) due to proximity of electron-withdrawing groups .
  • Applications : Intermediate in vanillin derivative synthesis.

Influence of Halogenation

a. 3-(3-Chloro-5-Fluorophenyl)-5-Methoxybenzoic Acid (CAS 1261927-20-1)

  • Substituents : -Cl and -F on the adjacent phenyl ring.
  • Impact : Halogens increase molecular weight (MW 294.7 vs. 256.2 for the formyl analog) and logP (≈2.5). The electron-withdrawing effects reduce the carboxylic acid’s pKa (≈2.4) .
  • Applications : Investigated as a protease inhibitor scaffold.

b. 2-Bromo-4-(3-Chloropropoxy)-5-Methoxybenzoic Acid

  • Substituents : Bromo (-Br) and chloropropoxy (-OCH₂CH₂Cl) groups.
  • Impact : Bulky substituents decrease solubility (≈0.5 mg/mL) but enhance thermal stability (decomposition >250°C vs. 180°C for the formyl analog) .
  • Applications : Intermediate in kinase inhibitor synthesis.

Data Tables

Table 1. Physicochemical Properties

Compound MW logP pKa Solubility (H₂O, mg/mL)
3-(3-Formylphenyl)-5-methoxybenzoic acid 256.2 1.2 2.5 3.0
3-(Difluoromethyl)-5-methoxybenzoic acid 216.2 1.9 2.8 8.5
3-(3-Carboxyphenyl)-5-methoxybenzoic acid 286.3 0.7 2.1/4.3 15.0
3-(3-Cl-5-F-phenyl)-5-methoxybenzoic acid 294.7 2.5 2.4 1.2

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